molecular formula C7H8N2O B1317150 1-(6-Methylpyridazin-3-YL)ethanone CAS No. 91544-04-6

1-(6-Methylpyridazin-3-YL)ethanone

Cat. No.: B1317150
CAS No.: 91544-04-6
M. Wt: 136.15 g/mol
InChI Key: SSQUZWJOQKMWNJ-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-YL)ethanone is a chemical compound belonging to the pyridazine family. It is characterized by a yellowish liquid appearance, with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 1-(6-Methylpyridazin-3-YL)ethanone involves several steps. One common method includes the following steps :

    Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride: This is achieved using hydrochloric acid.

    Conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)phenylacetonitrile: This step involves the use of an alkali metal cyanide.

    Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester: This results in the formation of 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine.

    Hydrolysis and decarboxylation: The intermediate compound is hydrolyzed and decarboxylated under acidic conditions to yield 3-2-(4-methylthio)phenyl)acetylpyridine.

    Oxidation: The final step involves the oxidation of the intermediate to produce this compound.

Chemical Reactions Analysis

1-(6-Methylpyridazin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracetic acid in the presence of catalysts like sodium tungstate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: This reaction involves the combination of two molecules to form a larger molecule with the elimination of a small molecule like water.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyridazin-3-YL)ethanone has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-YL)ethanone involves its interaction with specific molecular targets and pathways . For instance, it has been studied as a potential inhibitor of cyclic nucleotide phosphodiesterase type 4 (PDE4), which controls the intracellular level of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound can regulate the production of pro-inflammatory cytokines and chemokines, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

1-(6-Methylpyridazin-3-YL)ethanone can be compared with other pyridazine derivatives :

    Pyridazinone: This compound is similar in structure but contains a keto functionality. It is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Pyridazine: This compound has two nitrogen atoms in the ring and is used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-4-7(6(2)10)9-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQUZWJOQKMWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298130
Record name 1-(6-Methyl-3-pyridazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-04-6
Record name 1-(6-Methyl-3-pyridazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91544-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-3-pyridazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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